
Zalunfiban
Descripción general
Descripción
Zalunfiban is a next-generation investigational GPIIb/IIIa platelet inhibitor . It is designed for rapid pre-hospital treatment of STEMI heart attacks . It can be administered by subcutaneous injection, allowing a full dose to be contained in a volume of less than 1 milliliter . It reaches maximal effect within 15 minutes and has a half-life of about two hours .
Chemical Reactions Analysis
Zalunfiban is a potent inhibitor of platelet aggregation . It has been shown to have a greater inhibitory effect on TRAP-induced platelet aggregation compared to Selatogrel .Physical And Chemical Properties Analysis
Zalunfiban has a molecular weight of 459.35 . It is a solid substance and is soluble in DMSO .Aplicaciones Científicas De Investigación
Absence of Thrombocytopenia in STEMI Patients : Zalunfiban did not cause thrombocytopenia in a phase 2a study involving patients with STEMI, which is a significant finding since thrombocytopenia is a severe complication associated with GPI inhibitors. This study suggests that Zalunfiban is a safer GPI, potentially decreasing the likelihood of thrombocytopenia (Rikken et al., 2022).
Dose-Related Preprocedural Patency in STEMI : Another study highlighted a dose-related effect of Zalunfiban on the patency of the infarct-related artery in STEMI patients. It was observed that higher doses of Zalunfiban administered pre-procedure led to improved reperfusion rates. This finding is critical in enhancing early reperfusion in STEMI patients (Rikken et al., 2022).
Overview of Parenteral Antiplatelet Drugs in STEMI : Zalunfiban is mentioned as part of the novel parenteral antiplatelet drugs that offer rapid, potent antiplatelet effects while preserving hemostasis. This positions Zalunfiban as a potential improvement over existing oral P2Y12 inhibitors, which have limitations such as delayed absorption and suboptimal platelet inhibition (Rikken et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Zalunfiban is currently being evaluated in clinical trials for its effectiveness in treating STEMI heart attacks . It is seen as a promising drug due to its rapid action and potential to decrease the likelihood of developing thrombocytopenia . Further studies are needed to fully understand its potential benefits and risks .
Propiedades
IUPAC Name |
2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2S/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23/h5-6,8-9,18H,1-4,7,17H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVKZVGAALCRFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zalunfiban | |
CAS RN |
1448313-27-6 | |
| Record name | Zalunfiban [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448313276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZALUNFIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XQC91CO1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


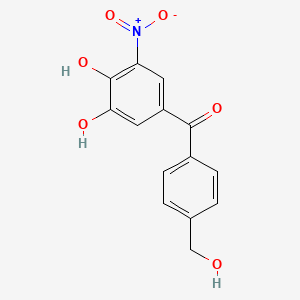
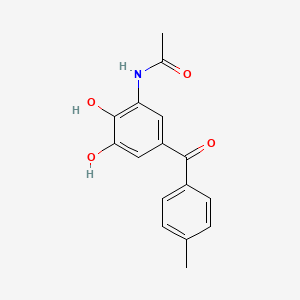
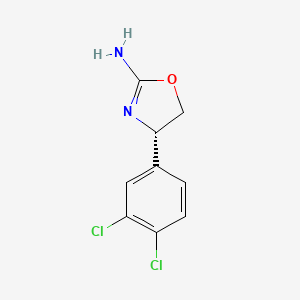
![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)


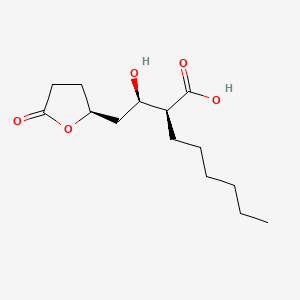

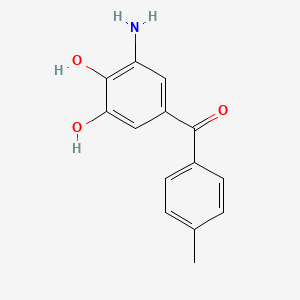
![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)
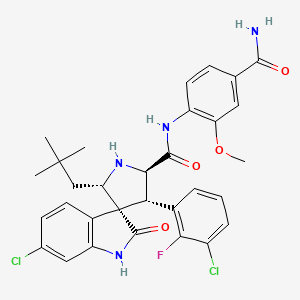
![6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(5,6-Dimethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide](/img/structure/B610541.png)